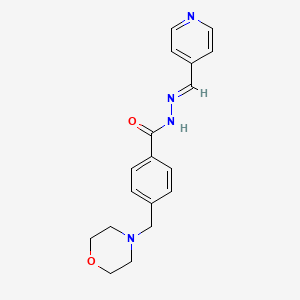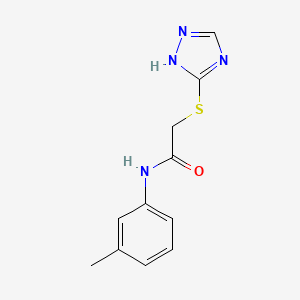![molecular formula C17H24N4O2 B5537746 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)
1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
Scientific Research Applications
1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride has been extensively studied in scientific research due to its potent inhibitory activity against 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride. This enzyme is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play important roles in regulating blood glucose levels. Inhibition of 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride by this compound leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Mechanism of Action
The mechanism of action of 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride involves inhibition of the enzyme 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride. This enzyme is responsible for the degradation of the incretin hormones GLP-1 and GIP, which play important roles in regulating blood glucose levels. Inhibition of 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride by this compound leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride has been shown to have potent glucose-lowering effects in animal models and human studies. It has also been shown to improve insulin sensitivity and beta-cell function, which are important factors in the development and progression of type 2 diabetes. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its beneficial effects on glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride in lab experiments is its potent inhibitory activity against 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride, which makes it a useful tool for studying the role of this enzyme in glucose metabolism. However, one limitation of using this compound is its specificity for 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride, which may limit its usefulness in studying other aspects of glucose metabolism.
Future Directions
There are several future directions for research on 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride. One area of interest is the development of more potent and selective 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride inhibitors based on this compound. Another area of interest is the investigation of the long-term effects of 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride inhibition on glucose metabolism and other physiological processes. Finally, there is a need for further research on the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
Synthesis Methods
The synthesis of 1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride involves the reaction of 4-(2-oxoethyl)phenylhydrazine with 3-aminocaproic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with formaldehyde and formic acid to yield the final product.
properties
IUPAC Name |
1-[4-[2-(3-aminoazepan-1-yl)-2-oxoethyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c18-14-3-1-2-9-20(12-14)16(22)11-13-4-6-15(7-5-13)21-10-8-19-17(21)23/h4-7,14H,1-3,8-12,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUGZWGEMDNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(3-Aminoazepan-1-YL)-2-oxoethyl]phenyl}imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)


![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)
